molecular formula C11H16O6 B13948182 Diethylethoxymethyleneoxalacetate CAS No. 55130-49-9

Diethylethoxymethyleneoxalacetate

Cat. No.: B13948182
CAS No.: 55130-49-9
M. Wt: 244.24 g/mol
InChI Key: UZVPVDDPMTWWED-FPLPWBNLSA-N
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Description

Diethylethoxymethyleneoxalacetate is an organic compound with the molecular formula C11H16O6. It is known for its unique structure, which includes an ethoxymethylene group attached to an oxalacetate moiety. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethylethoxymethyleneoxalacetate can be synthesized through several methods. One common synthetic route involves the reaction of diethyl oxalate with ethyl formate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance production efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Diethylethoxymethyleneoxalacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxalate and alcohol derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

Diethylethoxymethyleneoxalacetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of diethylethoxymethyleneoxalacetate involves its interaction with various molecular targets. The ethoxymethylene group can participate in nucleophilic addition reactions, while the oxalacetate moiety can undergo decarboxylation and other transformations. These interactions are crucial for its reactivity and applications in different fields .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (ethoxymethylene)malonate
  • Ethyl ethoxymethyleneoxaloacetate
  • Diethyl ethoxymethylenoxalacetate

Uniqueness

Diethylethoxymethyleneoxalacetate is unique due to its specific structure, which allows for diverse chemical reactivity and applications. Its combination of ethoxymethylene and oxalacetate groups provides distinct properties compared to similar compounds .

Properties

CAS No.

55130-49-9

Molecular Formula

C11H16O6

Molecular Weight

244.24 g/mol

IUPAC Name

diethyl (2Z)-2-(ethoxymethylidene)-3-oxobutanedioate

InChI

InChI=1S/C11H16O6/c1-4-15-7-8(10(13)16-5-2)9(12)11(14)17-6-3/h7H,4-6H2,1-3H3/b8-7-

InChI Key

UZVPVDDPMTWWED-FPLPWBNLSA-N

Isomeric SMILES

CCO/C=C(/C(=O)C(=O)OCC)\C(=O)OCC

Canonical SMILES

CCOC=C(C(=O)C(=O)OCC)C(=O)OCC

Origin of Product

United States

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